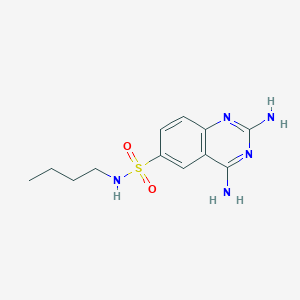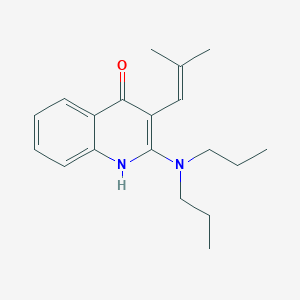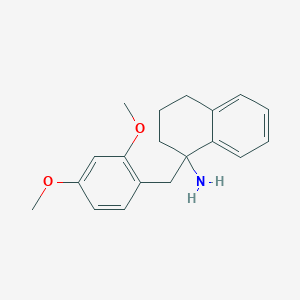![molecular formula C18H11NO3 B11835105 3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione CAS No. 62353-82-6](/img/structure/B11835105.png)
3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring and a phenyl group. The presence of these rings imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione typically involves a multi-component reaction. One common method involves the condensation of α- or β-naphthol, aniline, and formaldehyde in the presence of a catalyst. For instance, potassium dihydrogen phosphate can be used as an efficient catalyst for this reaction . The reaction is usually carried out at room temperature, making it an environmentally friendly and cost-effective process.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of aqueous hydrotropic solutions, such as 30% sodium p-toluenesulfonate (NaPTS), has been reported to enhance the yield and purity of the product . This method is not only efficient but also aligns with green chemistry principles, reducing the environmental impact of the production process.
化学反応の分析
Types of Reactions
3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted oxazine compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Industry: The compound is used in the production of dyes, pigments, and polymers due to its stability and reactivity.
作用機序
The mechanism of action of 3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular functions .
類似化合物との比較
Similar Compounds
- 2,3-Dihydro-2-phenyl-1H-naphtho[1,2-e][1,3]oxazine
- 3,4-Dihydro-3-phenyl-2H-naphtho[2,1-e][1,3]oxazine
- 3-Phenyl-3H-naphtho[1,2-e][1,2,3]oxadiazine
Uniqueness
3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione stands out due to its unique structural features, which confer enhanced stability and reactivity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
62353-82-6 |
|---|---|
分子式 |
C18H11NO3 |
分子量 |
289.3 g/mol |
IUPAC名 |
3-phenylbenzo[h][1,3]benzoxazine-2,4-dione |
InChI |
InChI=1S/C18H11NO3/c20-17-15-11-10-12-6-4-5-9-14(12)16(15)22-18(21)19(17)13-7-2-1-3-8-13/h1-11H |
InChIキー |
IMPWDGZTJKLKFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4C=C3)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)


![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)



![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methyl-4-nitropyridine 1-oxide](/img/structure/B11835082.png)
![3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol](/img/structure/B11835083.png)

![1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11835102.png)

